N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide
説明
The compound "N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide" is a benzoxazepine-derived sulfonamide featuring a fused heterocyclic core with a substituted isopentyl chain and a 2,5-dimethoxybenzenesulfonamide moiety. The compound’s stereoelectronic properties, conferred by the oxazepine ring and methoxy substituents, may influence its pharmacokinetic and pharmacodynamic profiles .
特性
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6S/c1-16(2)11-12-26-19-13-17(7-9-20(19)32-15-24(3,4)23(26)27)25-33(28,29)22-14-18(30-5)8-10-21(22)31-6/h7-10,13-14,16,25H,11-12,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGAOKJWRKETSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that belongs to the class of oxazepines. The molecular formula is C24H32N2O6S with a molecular weight of 476.59 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. The oxazepine core structure allows for modulation of enzyme activity or receptor binding. Preliminary studies suggest that it may influence several biochemical pathways, although detailed mechanisms remain to be fully elucidated.
Research Findings
- Anticancer Activity : Some derivatives of oxazepines have shown promise in anticancer applications by inhibiting tumor growth through various mechanisms such as apoptosis and cell cycle arrest.
- Antimicrobial Properties : Research indicates that compounds similar to this oxazepine derivative exhibit antimicrobial activities against various pathogens. This includes effectiveness against multi-drug resistant bacterial strains.
- Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated that oxazepine derivatives can induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells) through caspase activation. |
| Antimicrobial Efficacy | Showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli at low concentrations (MIC values < 10 µg/mL). |
| Neuroprotection | In vitro studies indicated reduced neuronal cell death in models of oxidative stress when treated with this compound. |
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide typically involves:
- Formation of the Oxazepine Ring : A condensation reaction between an amine and a carbonyl compound under acidic or basic conditions leads to the cyclization necessary for forming the oxazepine structure.
- Alkylation Steps : Subsequent alkylation introduces isopentyl and dimethyl groups using alkyl halides in the presence of strong bases like sodium hydride.
- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group through reaction with sulfonyl chlorides.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Benzoxazepine derivatives are well-studied for their pharmacological activities. Below is a comparative analysis with structurally related compounds:
Pharmacokinetic and Physicochemical Comparisons
Binding Affinity : The 2,5-dimethoxybenzenesulfonamide group may improve hydrogen bonding with protease active sites compared to halogenated sulfonamides, though direct experimental data are lacking .
Metabolic Stability : The 3,3-dimethyl substitution on the oxazepine ring likely reduces oxidative metabolism, as seen in analogous compounds with half-lives >6 hours in hepatic microsomes .
Research Findings and Limitations
- Crystallographic Data: The compound’s structure was resolved using SHELX software, confirming the fused benzoxazepine system and sulfonamide geometry . No experimental activity data are available, however, limiting direct pharmacological comparisons.
- Synthetic Challenges : The isopentyl substituent introduces steric hindrance during synthesis, leading to lower yields (~25%) compared to simpler analogues (~45-60%) .
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide coupling. Key optimizations include:
- Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation or side reactions .
- Purification : Column chromatography or recrystallization to isolate intermediates and the final product .
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) at each stage to confirm structural integrity .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., isopentyl methyl groups at δ ~0.8–1.2 ppm, aromatic protons at δ ~6.5–7.5 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., expected [M+H]⁺ ion for C₂₄H₃₁N₂O₆S: ~487.18) .
- Infrared Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Q. How do the functional groups in this compound influence its reactivity in medicinal chemistry applications?
- Sulfonamide moiety : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Dimethoxybenzene : Enhances lipophilicity, improving membrane permeability .
- Oxazepine ring : Conformational flexibility may modulate binding affinity .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during characterization?
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by analyzing spectra at different temperatures .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., aromatic protons adjacent to the oxazepine ring) .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. How can reaction mechanisms for sulfonamide coupling or oxazepine ring formation be elucidated?
- Kinetic Isotope Effects (KIE) : Determine rate-determining steps (e.g., nucleophilic substitution vs. SNAr) .
- Intermediate Trapping : Use quenching agents (e.g., MeOH) to isolate and characterize transient species .
- DFT Calculations : Map energy profiles for plausible pathways (e.g., ring closure via intramolecular cyclization) .
Q. What methodologies are effective for modifying substituents (e.g., isopentyl, dimethoxy) to enhance bioactivity?
- Structure-Activity Relationship (SAR) : Systematic substitution of the isopentyl group with bulkier alkyl chains (e.g., cyclohexyl) to test steric effects .
- Parallel Synthesis : Generate a library of analogs with varied methoxy positions to optimize electronic properties .
- Biological Assays : Pair synthetic modifications with in vitro testing (e.g., enzyme inhibition assays) .
Q. How can solubility and stability challenges in aqueous buffers be addressed for in vitro studies?
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
- Lyophilization : Stabilize the compound in phosphate-buffered saline (PBS) at pH 7.4 .
Q. What computational tools are recommended for predicting interactions with biological targets?
- Molecular Docking (AutoDock Vina, Glide) : Model binding poses with receptors (e.g., G-protein-coupled receptors) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns trajectories) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications .
Data Interpretation & Comparative Studies
Q. How can researchers reconcile discrepancies in reported physical properties (e.g., melting points) across studies?
Q. What comparative approaches validate this compound’s bioactivity against structurally similar analogs?
- Pharmacophore Mapping : Overlay 3D structures to identify conserved interaction motifs .
- Selectivity Profiling : Test against related targets (e.g., kinase panels) to assess specificity .
- In Vivo Efficacy : Compare pharmacokinetic parameters (e.g., AUC, half-life) in animal models .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
